
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is an organic compound known for its structural diversity and superior luminescence properties. It is a derivative of fluorene, modified to enhance its chemical and physical characteristics. This compound is often used in the synthesis of coordination compounds and has applications in various fields, including materials science and fluorescent sensing .
Métodos De Preparación
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the structural modification of fluorene. One common method includes the reaction of fluorene derivatives with appropriate reagents under controlled conditions. For example, the reaction of fluorene-2,7-diboronic acid esters with methyl lithium, followed by reaction with chloromethane, can yield 9,9-dimethyl-2,7-fluorene diboronic acid . This compound can then be further reacted to produce 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid.
Análisis De Reacciones Químicas
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various metal salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It forms complexes with metal ions, which can then exhibit unique properties such as luminescence or catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions it coordinates with .
Comparación Con Compuestos Similares
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid can be compared with other fluorene derivatives, such as:
9,9-Dimethylfluorene: A simpler derivative with similar structural features but lacking the dibenzoic acid groups.
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dibenzoic acid: A derivative with longer alkyl chains, which can affect its solubility and electronic properties.
The uniqueness of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid lies in its combination of structural rigidity and functional groups, which enhance its ability to form stable coordination compounds and exhibit superior luminescence properties .
Propiedades
Fórmula molecular |
C29H22O4 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
4-[7-(4-carboxyphenyl)-9,9-dimethylfluoren-2-yl]benzoic acid |
InChI |
InChI=1S/C29H22O4/c1-29(2)25-15-21(17-3-7-19(8-4-17)27(30)31)11-13-23(25)24-14-12-22(16-26(24)29)18-5-9-20(10-6-18)28(32)33/h3-16H,1-2H3,(H,30,31)(H,32,33) |
Clave InChI |
VCKDVSMFKPVBPU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


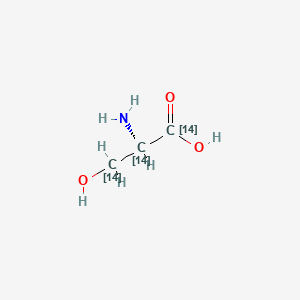



![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
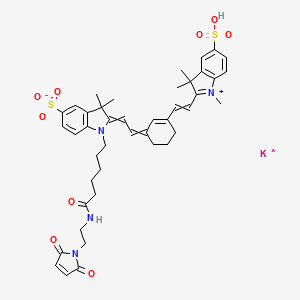


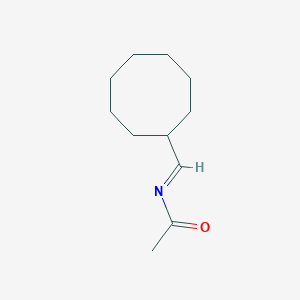
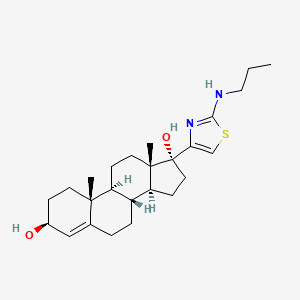


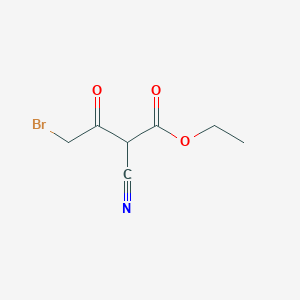
![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
